5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride
Overview
Description
The compound “5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride” is a chemical compound that falls under the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
Pyrazoles, including the 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Recent advancements in the field have introduced new methods like the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types .Molecular Structure Analysis
The molecular formula of “this compound” is C9H17ClN4. The molecular weight of the compound is 216.71 g/mol.Chemical Reactions Analysis
Pyrazoles, including the 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Doležal et al. (2006) discusses the synthesis and biological evaluation of substituted pyrazinecarboxamides, including compounds similar to 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride. The study evaluates their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, a compound structurally related to the query compound, showed significant antifungal effects against Trichophyton mentagrophytes (Doležal et al., 2006).
Novel Synthesis Techniques
Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally similar to the query compound. This synthesis features a selective Sandmeyer reaction, highlighting a versatile method for producing such compounds (Bobko et al., 2012).
Chemical Synthesis and Characterization
Wang Ping-bao (2008) describes the synthesis of N,N′-di-Boc-1H-pyrazole-1-carboxamidine from 1H-pyrazole-1-carboxamidine hydrochloride, which is closely related to the compound . The study provides details on the yield, purity, and structure identification of the product, contributing to the understanding of the chemical properties of such compounds (Wang Ping-bao, 2008).
In Vitro Antitumor Activities
Hafez et al. (2013) investigated the synthesis of various pyrazole-4-carboxamides and their derivatives, evaluating their in vitro antitumor activities against different human cancer cell lines. This study provides insight into the potential therapeutic applications of compounds similar to 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride (Hafez et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain human cancer cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-9(2,3)7-5-6(8(10)11)13(4)12-7;/h5H,1-4H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUPVQMJJOKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-95-0 | |
Record name | 1H-Pyrazole-5-carboximidamide, 3-(1,1-dimethylethyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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